N-[1-(2H-1,3-benzodioxol-5-yl)ethyl]-2-chloroacetamide
Description
N-[1-(2H-1,3-Benzodioxol-5-yl)ethyl]-2-chloroacetamide is a chloroacetamide derivative featuring a 1,3-benzodioxole (methylenedioxyphenyl) moiety linked via an ethyl group to an acetamide backbone substituted with a chlorine atom. The compound crystallizes in a non-centrosymmetric unit cell with two independent molecules, stabilized by intermolecular N–H···O hydrogen bonds that form parallel chains along the crystallographic b-axis . This structural arrangement is critical for its role as an intermediate in synthesizing heterocyclic compounds like 3,4-dihydroisoquinolines . The benzodioxole ring contributes electron-rich properties, while the chloroacetamide group enhances reactivity in nucleophilic substitution reactions.
Properties
IUPAC Name |
N-[1-(1,3-benzodioxol-5-yl)ethyl]-2-chloroacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClNO3/c1-7(13-11(14)5-12)8-2-3-9-10(4-8)16-6-15-9/h2-4,7H,5-6H2,1H3,(H,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWWRYKFYHFHDRT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC2=C(C=C1)OCO2)NC(=O)CCl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(2H-1,3-benzodioxol-5-yl)ethyl]-2-chloroacetamide typically involves the reaction of 1-(2H-1,3-benzodioxol-5-yl)ethanamine with chloroacetyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include maintaining the temperature at around 0-5°C to control the exothermic nature of the reaction.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and temperature control. The use of automated systems can help in scaling up the production while maintaining the purity and yield of the compound.
Chemical Reactions Analysis
Types of Reactions
N-[1-(2H-1,3-benzodioxol-5-yl)ethyl]-2-chloroacetamide undergoes various chemical reactions, including:
Nucleophilic substitution: The chloroacetamide group can undergo nucleophilic substitution reactions with nucleophiles such as amines, thiols, and alcohols.
Oxidation: The benzodioxole ring can be oxidized under specific conditions to form corresponding quinones.
Reduction: The compound can be reduced to form amines or alcohols depending on the reducing agent used.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include amines, thiols, and alcohols, typically in the presence of a base such as sodium hydroxide or potassium carbonate.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed
Nucleophilic substitution: Formation of substituted amides, thioethers, or ethers.
Oxidation: Formation of quinones.
Reduction: Formation of amines or alcohols.
Scientific Research Applications
Biological Activities
Research has indicated that N-[1-(2H-1,3-benzodioxol-5-yl)ethyl]-2-chloroacetamide possesses several biological activities:
- Enzyme Inhibition : The compound has shown potential inhibitory effects on specific enzymes, suggesting a role in modulating biochemical pathways.
- Antimicrobial Properties : Preliminary studies indicate that it may exhibit activity against certain bacterial strains.
- Neuroactive Effects : Given the structural similarities to other neuroactive compounds, its potential for influencing neurological pathways is under investigation.
Medicinal Chemistry Applications
This compound is being explored for its therapeutic potential in various conditions:
- Pain Management : Due to its interaction with pain pathways, it may offer new avenues for analgesic development.
- Anti-inflammatory Agents : Its ability to inhibit inflammatory mediators positions it as a candidate for treating inflammatory disorders.
Case Study 1: Enzyme Interaction Studies
A study focused on the interaction of this compound with cyclooxygenase enzymes demonstrated its potential as an anti-inflammatory agent. The compound was shown to inhibit COX-2 activity, leading to reduced prostaglandin synthesis.
Case Study 2: Antimicrobial Activity
In vitro tests revealed that this compound exhibited significant antimicrobial activity against Staphylococcus aureus and Escherichia coli. The mechanism of action appears to involve disruption of bacterial cell wall synthesis.
Mechanism of Action
The mechanism of action of N-[1-(2H-1,3-benzodioxol-5-yl)ethyl]-2-chloroacetamide involves its interaction with molecular targets such as enzymes or receptors. The chloroacetamide group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modification of their activity. The benzodioxole ring may also contribute to the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues with Pyrazole Substitutions
- 2-Chloro-N-[1-(4-chlorophenyl)-3-cyano-1H-pyrazol-5-yl]acetamide (C₁₂H₉Cl₂N₃O) This compound replaces the benzodioxole-ethyl group with a 4-chlorophenyl-substituted pyrazole ring bearing a cyano group. The 4-chloro and cyano substituents increase electrophilicity, making this compound more reactive in cross-coupling reactions .
2-Chloro-N-[1-(2-chlorobenzyl)-1H-pyrazol-5-yl]acetamide (C₁₂H₁₁Cl₂N₃O)
Here, a 2-chlorobenzyl group is attached to the pyrazole ring. The benzyl group enhances lipophilicity, which could improve membrane permeability in biological applications. Unlike the target compound’s hydrogen-bonded chains, this derivative’s crystal packing may involve π-π stacking due to the aromatic benzyl group .
Benzodioxole Derivatives with Substituent Variations
- 2-Chloro-N-(2,2-difluoro-1,3-benzodioxol-5-yl)acetamide (C₉H₆ClF₂NO₃) The benzodioxole ring in this analogue is substituted with two fluorine atoms, increasing electron-withdrawing effects and altering the acetamide’s electronic environment. This modification could accelerate hydrolysis or nucleophilic substitution compared to the non-fluorinated target compound .
Heterocyclic Backbone Variations
- N-(1-Acetyl-2,3-dihydro-1H-indol-5-yl)-2-chloroacetamide (C₁₃H₁₅ClN₂O₂) The indole core introduces a bicyclic system with partial saturation (2,3-dihydroindole), likely affecting ring puckering dynamics (quantified via Cremer-Pople parameters ).
- N-Benzyl-2-(2-chloro-5-methylphenoxy)acetamide (C₁₆H₁₆ClNO₂) This derivative substitutes the benzodioxole with a 2-chloro-5-methylphenoxy group, linked via an ether bridge.
Data Tables
Table 1: Structural and Substituent Comparisons
Biological Activity
N-[1-(2H-1,3-benzodioxol-5-yl)ethyl]-2-chloroacetamide, with the CAS number 790263-83-1, is a compound that has garnered attention due to its potential biological activities. This article delves into its synthesis, biological mechanisms, and applications in various fields, particularly in medicinal chemistry and enzyme inhibition.
- Molecular Formula : C11H12ClNO3
- Molecular Weight : 241.67 g/mol
- IUPAC Name : this compound
The biological activity of this compound is primarily attributed to its chloroacetamide group. This group can form covalent bonds with nucleophilic sites on proteins, particularly thiol groups in cysteine residues. This interaction leads to the inhibition of various enzymes, making it a valuable compound in drug development for therapeutic applications.
Enzyme Inhibition
The compound has been studied for its ability to inhibit specific enzymes. The chloroacetamide moiety is known to react with nucleophilic residues in enzymes, leading to a reduction in their activity. This property is particularly useful in the development of enzyme inhibitors for therapeutic interventions.
Antioxidant Activity
Research indicates that compounds similar to this compound exhibit significant antioxidant properties. For instance, studies have shown that derivatives containing similar scaffolds can effectively scavenge free radicals, contributing to their potential use in preventing oxidative stress-related diseases .
Case Study 1: Anticancer Activity
A study explored the anticancer properties of related compounds and found that they exhibited cytotoxic effects against various cancer cell lines. The mechanism involved the induction of apoptosis through caspase activation pathways. The presence of the benzodioxole moiety may enhance the selectivity and potency of these compounds against cancer cells .
Case Study 2: Enzyme Inhibition
In a recent study focusing on enzyme inhibition, this compound demonstrated significant inhibitory effects on certain proteases. The research highlighted its potential as a lead compound for developing new protease inhibitors .
Data Tables
| Property | Value |
|---|---|
| Molecular Formula | C11H12ClNO3 |
| Molecular Weight | 241.67 g/mol |
| CAS Number | 790263-83-1 |
| IUPAC Name | This compound |
| Biological Activity | Observations |
|---|---|
| Enzyme Inhibition | Significant inhibition noted |
| Antioxidant Activity | Effective radical scavenger |
| Anticancer Activity | Induces apoptosis in cancer cells |
Q & A
Q. What are the key considerations for synthesizing N-[1-(2H-1,3-benzodioxol-5-yl)ethyl]-2-chloroacetamide?
The synthesis of this compound typically involves a nucleophilic substitution reaction between 1-(2H-1,3-benzodioxol-5-yl)ethylamine and chloroacetyl chloride. Critical steps include:
- Reagent stoichiometry : Maintaining a 1:1 molar ratio of amine to chloroacetyl chloride to minimize side reactions .
- Reaction conditions : Refluxing in a solvent like triethylamine (TEA) for 4–6 hours under inert gas (N₂/Ar) to prevent hydrolysis of the chloroacetyl group .
- Purification : Recrystallization using non-polar solvents (e.g., pet-ether) to isolate the pure product, monitored via TLC (Rf ~0.5 in ethyl acetate/hexane 1:3) .
Q. How is the crystal structure of this compound characterized?
X-ray crystallography reveals:
-
Non-centrosymmetric unit cell : Contains two independent molecules linked via N–H···O hydrogen bonds along the b-axis, forming parallel chains .
-
Key bond parameters :
Bond Type Length (Å) Angle (°) C=O 1.225 – N–H···O 2.892 165.3 Data collection at low temperature (100–150 K) minimizes thermal motion artifacts .
Q. What safety protocols are essential for handling chloroacetamide derivatives?
- Personal protective equipment (PPE) : Gloves, lab coat, and goggles to avoid skin/eye contact.
- Ventilation : Use fume hoods to prevent inhalation of chloroacetyl chloride vapors .
- Storage : In airtight containers under dry conditions (≤4°C) to prevent degradation .
- First aid : Immediate rinsing with water for accidental exposure, followed by medical consultation .
Advanced Research Questions
Q. How can researchers optimize reaction yields for chloroacetamide derivatives in multi-step syntheses?
A case study using 2-chloro-N-(5-phenyl-[1,3,5]-oxadiazol-2-yl)acetamide synthesis highlights:
- Catalyst screening : TEA outperforms DMAP in activating the oxadiazole nitrogen for chloroacetylation (yield: 78% vs. 52%) .
- Solvent effects : Polar aprotic solvents (e.g., DMF) enhance reactivity but may require post-reaction neutralization to isolate products .
- Byproduct mitigation : Use of excess amine (1.2 eq.) reduces dimerization of chloroacetyl chloride .
Q. How do structural modifications impact the biological activity of chloroacetamide analogs?
Comparative studies on related compounds reveal:
- Substitution patterns : Adding electron-withdrawing groups (e.g., Cl, Br) to the aromatic ring increases antileishmanial activity (IC₅₀: 2.4 µM vs. 8.7 µM for unsubstituted analogs) .
- Hydrogen-bonding networks : The benzodioxole moiety enhances binding to parasitic enzyme active sites (e.g., Leishmania donovani N-myristoyltransferase) via π-π stacking .
Q. What analytical techniques resolve contradictions in spectroscopic data for chloroacetamides?
- ¹H NMR discrepancies : Overlapping peaks (e.g., CH₂Cl at δ 4.2–4.4 ppm) can be resolved via 2D-COSY or HSQC to assign protons unambiguously .
- IR spectroscopy : Stretching frequencies for C=O (1680–1700 cm⁻¹) and N–H (3300 cm⁻¹) confirm amide bond formation but require correction for solvent effects (e.g., KBr pellet vs. ATR) .
Q. How can computational modeling predict the reactivity of this compound?
Q. What strategies address low solubility in biological assays for this compound?
- Co-solvent systems : Use DMSO/PBS (5:95 v/v) to maintain solubility without denaturing proteins .
- Prodrug design : Introduce a hydrolyzable ester group (e.g., acetyl) to improve aqueous solubility (logP reduced from 2.8 to 1.4) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
